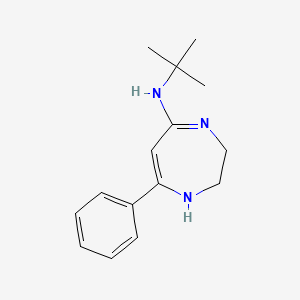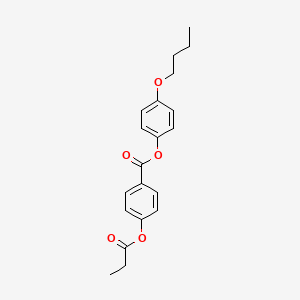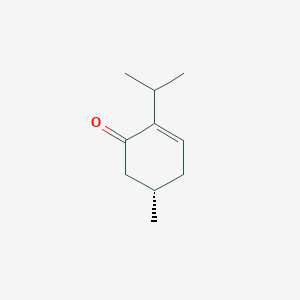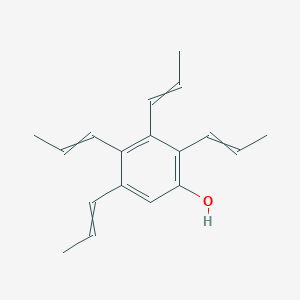![molecular formula C6H11NO B14632035 N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine CAS No. 54249-58-0](/img/structure/B14632035.png)
N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine typically involves the reaction of hydroxylamine with a suitable cyclopropyl-containing aldehyde or ketone. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the oxime intermediate, which is then converted to the desired hydroxylamine compound through subsequent steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
作用機序
The mechanism of action of N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules .
類似化合物との比較
Similar Compounds
Similar compounds to N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine include other hydroxylamine derivatives and cyclopropyl-containing compounds. Examples include:
- N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine
- N-[1-(2-methylidenecyclopropyl)ethylidene]hydroxylamine .
Uniqueness
What sets this compound apart is its unique combination of a cyclopropyl ring and a hydroxylamine group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
54249-58-0 |
|---|---|
分子式 |
C6H11NO |
分子量 |
113.16 g/mol |
IUPAC名 |
N-[2-(1-methylcyclopropyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H11NO/c1-6(2-3-6)4-5-7-8/h5,8H,2-4H2,1H3 |
InChIキー |
NEUOKMWNTONMRK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)CC=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)



![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)


![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)


![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
